molecular formula C16H22N2O B2607079 2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide CAS No. 1376222-68-2

2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide

Cat. No.: B2607079
CAS No.: 1376222-68-2
M. Wt: 258.365
InChI Key: NENMBYFKLATAIX-UHFFFAOYSA-N
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Description

2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide is a synthetic organic compound with a complex structure It contains an acetamide group, a phenylpropyl group, and an ethyl(prop-2-yn-1-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the prop-2-yn-1-ylamine: This can be achieved by the reaction of propargyl bromide with ammonia or an amine.

    Alkylation: The prop-2-yn-1-ylamine is then alkylated with ethyl iodide to form ethyl(prop-2-yn-1-yl)amine.

    Acylation: The ethyl(prop-2-yn-1-yl)amine is then reacted with 3-phenylpropylacetyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenylpropyl group.

    Reduction: Reduced derivatives of the acetamide group.

    Substitution: Substituted derivatives at the acetamide group.

Scientific Research Applications

2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)acetamide: Lacks the ethyl(prop-2-yn-1-yl)amino group.

    2-[ethyl(prop-2-yn-1-yl)amino]acetamide: Lacks the phenylpropyl group.

    N-(3-phenylpropyl)-2-propyn-1-amine: Lacks the acetamide group.

Uniqueness

2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[ethyl(prop-2-ynyl)amino]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-3-13-18(4-2)14-16(19)17-12-8-11-15-9-6-5-7-10-15/h1,5-7,9-10H,4,8,11-14H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENMBYFKLATAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#C)CC(=O)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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